molecular formula C8H17NO B118480 2-Piperidineethanol, 1-methyl- CAS No. 533-15-3

2-Piperidineethanol, 1-methyl-

Cat. No. B118480
CAS RN: 533-15-3
M. Wt: 143.23 g/mol
InChI Key: OVMRRCXDBKEQIU-UHFFFAOYSA-N
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Description

“2-Piperidineethanol, 1-methyl-” also known as “1-Methyl-2-piperidinemethanol” is a chemical compound with the empirical formula C7H15NO . It has a molecular weight of 129.20 . It is also known by the synonym "2-Hydroxymethyl-1-methylpiperidine" .


Synthesis Analysis

This compound has been used as a reactant for the synthesis of several natural and synthetic compounds . It has been used in the synthesis of selective MCH1R antagonists, human GnRH receptor antagonists, dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor 1 inhibitors .


Molecular Structure Analysis

The molecular structure of “2-Piperidineethanol, 1-methyl-” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a hydroxymethyl group and a methyl group .


Chemical Reactions Analysis

This compound has been used as a reactant in various chemical reactions. For instance, it has been used in the synthesis of selective MCH1R antagonists, human GnRH receptor antagonists, dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor 1 inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Piperidineethanol, 1-methyl-” include a refractive index of 1.4823, a boiling point of 79-80 °C/7 mmHg, and a density of 0.984 g/mL at 25 °C . It also has a density of 0.9±0.1 g/cm3, a boiling point of 209.7±13.0 °C at 760 mmHg, and a flash point of 79.9±18.5 °C .

Scientific Research Applications

“2-Piperidineethanol, 1-methyl-” is a derivative of piperidine, which is an essential heterocyclic system used in the production of drugs . Piperidine derivatives have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, and antifungal treatments .

  • Pharmaceutical Industry : Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in drug design and are one of the most important synthetic medicinal blocks for drug construction . The synthesis of substituted piperidines is an important task of modern organic chemistry .

  • Enzymatic Kinetic Resolution : The compound “2-Piperidineethanol, 1-methyl-” and its corresponding N-protected aldehyde were used for the synthesis of several natural and synthetic compounds . The enantiopure form of the compound is valuable as a chiral starting material in organic synthesis .

  • Synthesis of Selective MCH1R Antagonists : “2-Piperidineethanol, 1-methyl-” has been used as a reactant for the synthesis of selective MCH1R antagonists .

  • Synthesis of Human GnRH Receptor Antagonists : The compound has also been used in the synthesis of human GnRH receptor antagonists .

  • Synthesis of Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor 1 Inhibitors : It has been used in the synthesis of dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor 1 inhibitors .

  • Synthesis of Radioiodinatable Brain Imaging Agents for CB1 Cannabinoid Receptor : “2-Piperidineethanol, 1-methyl-” has been used in the synthesis of radioiodinatable brain imaging agents for CB1 cannabinoid receptor .

  • Synthesis of GABAA Receptor Agonists at the α3 Subunit : This compound has been used in the synthesis of GABAA receptor agonists at the α3 subunit . GABAA receptors are a type of neurotransmitter receptor known for their role in inhibiting central nervous system activity.

  • Synthesis of Carbamates and N-alkylimidazoles : “2-Piperidineethanol, 1-methyl-” has been used in the synthesis of carbamates and N-alkylimidazoles from the reaction of carbonyldiimidazoles with alcohols . Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, including as pesticides and pharmaceuticals. N-alkylimidazoles are a type of imidazole derivative and have applications in medicinal chemistry.

  • Heterocyclic Building Blocks : “2-Piperidineethanol, 1-methyl-” is considered a heterocyclic building block . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring. They are commonly used in research and industry for the creation of pharmaceuticals and other chemical products.

  • Synthesis of ORL-1 Antagonist : This compound has been used in the bulk production of an ORL-1 antagonist . The ORL-1 (Opioid Receptor-Like 1) receptor is a protein that in humans is encoded by the OPRL1 gene. Antagonists of this receptor are researched for their potential use in the treatment of addiction, pain, and other conditions.

  • Synthesis of Antidepressants : Piperidine derivatives, including “2-Piperidineethanol, 1-methyl-”, have been found to have antidepressant-like effects . This makes them valuable in the synthesis of new antidepressant drugs.

  • Synthesis of Anti-inflammatory Drugs : Piperidine derivatives are also used in the synthesis of anti-inflammatory drugs . Inflammation is a common response to injury or illness, and anti-inflammatory drugs help to reduce this response and alleviate symptoms.

  • Synthesis of Antipsychotic Drugs : Piperidine derivatives are used in the synthesis of antipsychotic drugs . These drugs are used to manage psychosis, including delusions, hallucinations, paranoia, and disordered thought, primarily in schizophrenia and bipolar disorder.

  • Synthesis of Anticoagulant Agents : Piperidine derivatives are used in the synthesis of anticoagulant agents . These agents prevent the formation of blood clots, reducing the risk of stroke, heart attack, and other serious conditions.

Safety And Hazards

The safety data sheet for this compound indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is advised to avoid breathing mist, gas or vapours and to avoid contact with skin and eyes .

Future Directions

While the exact future directions for “2-Piperidineethanol, 1-methyl-” are not specified in the retrieved documents, it is evident that this compound has potential in various fields of research due to its use in the synthesis of several natural and synthetic compounds . Further studies could explore its potential applications in medicinal chemistry and the total synthesis of natural compounds .

properties

IUPAC Name

2-(1-methylpiperidin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9-6-3-2-4-8(9)5-7-10/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMRRCXDBKEQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862134
Record name 2-Piperidineethanol, 1-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidineethanol, 1-methyl-

CAS RN

533-15-3
Record name 1-Methyl-2-piperidineethanol
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Record name 2-Piperidineethanol, 1-methyl-
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Record name 2-Piperidineethanol, 1-methyl-
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Record name 2-Piperidineethanol, 1-methyl-
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Record name 2-Piperidineethanol, 1-methyl-
Source EPA DSSTox
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Record name 1-methylpiperidine-2-ethanol
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